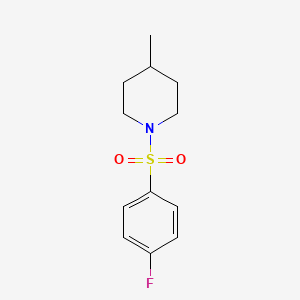

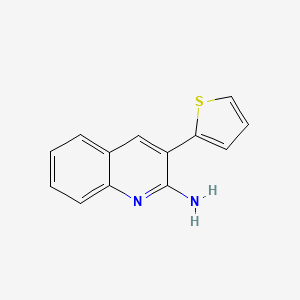

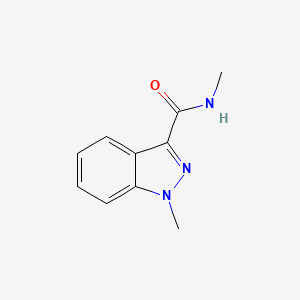

![molecular formula C13H15NO5 B3126621 4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid CAS No. 335212-82-3](/img/structure/B3126621.png)

4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid

Overview

Description

The compound “4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin subunit, which is a type of heterocyclic compound . This subunit is attached to an amino-butyric acid moiety, suggesting that the compound could have properties similar to amino acids.

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzodioxin ring, which is a type of oxygen-containing heterocycle . Attached to this ring would be a carbonyl group (C=O), an amino group (NH2), and a butyric acid group (CH2CH2CH2COOH).

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodioxin ring, the carbonyl group, and the amino and carboxylic acid groups. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic addition at the carbonyl group, acid-base reactions at the amino and carboxylic acid groups, and electrophilic aromatic substitution on the benzodioxin ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar carbonyl, amino, and carboxylic acid groups could confer solubility in polar solvents like water. The compound’s melting and boiling points, density, and other physical properties would depend on its specific molecular structure .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid, and its derivatives, have been explored in various chemical syntheses and reactions. The compound has been involved in studies focusing on hydrolysis reactions, where researchers analyzed its behavior and the resulting products in the presence of specific chemical conditions. For instance, the hydrolysis of related compounds has been studied to understand their decomposition into pyruvic acid, carbon dioxide, and the corresponding amines, shedding light on their potential for various chemical applications (Iwanami et al., 1964).

Palladium-Catalyzed Synthesis

The palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins demonstrates the compound's utility in producing substituted dioxins via tandem allylic substitution reactions. This approach showcases the potential of the compound in facilitating regioselective synthesis, leading to the creation of complex organic structures with significant yields (Massacret et al., 1999).

Antibacterial Agents Synthesis

Compounds derived from 4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid have been explored for their potential as antibacterial agents. The synthesis and evaluation of such compounds, including their structure-activity relationships, highlight their promise in developing new antibacterial therapies. This research avenue is critical for addressing the ongoing challenge of bacterial resistance to existing antibiotics (Egawa et al., 1984).

Medicinal Chemistry Applications

The synthesis of derivatives and analogs based on the 4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid structure has shown promise in medicinal chemistry. These compounds have been investigated for their pharmacological properties, including anticonvulsant activity, showcasing the versatility and potential therapeutic applications of this chemical scaffold (Arustamyan et al., 2019).

Enzyme-linked Immunosorbent Assay (ELISA) Development

Haptens derived from similar structures have been utilized in the development of ELISA methods for detecting residues of specific pesticides, demonstrating the compound's utility in environmental and analytical chemistry for ensuring safety and compliance in agricultural practices (Yang et al., 2008).

Safety and Hazards

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)2-1-5-14-13(17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8H,1-2,5-7H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMJCNVCTWWTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

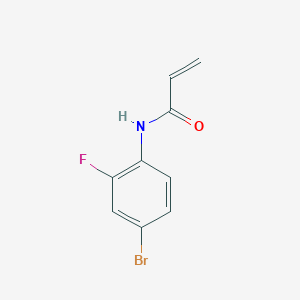

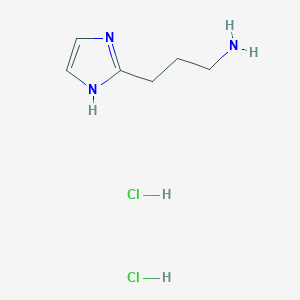

![2H-Indol-2-one, 3-[2-(dimethylamino)ethyl]-1,3-dihydro-5-[(1-pyrrolidinylsulfonyl)methyl]-](/img/structure/B3126548.png)

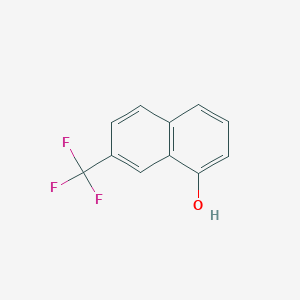

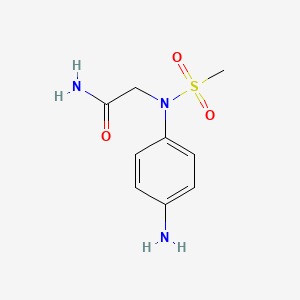

![N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine](/img/structure/B3126576.png)

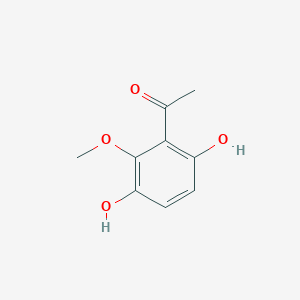

![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)

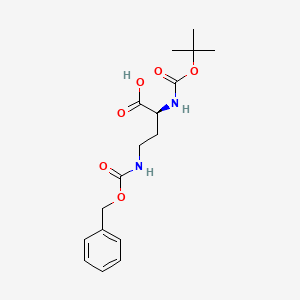

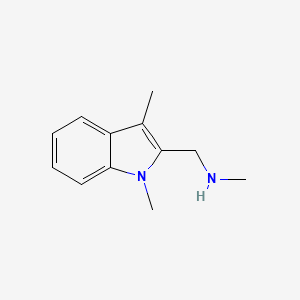

![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)